molecular formula C9H11Cl3Si B11941760 (2,3,6-Trichlorophenyl)trimethylsilane CAS No. 20082-68-2

(2,3,6-Trichlorophenyl)trimethylsilane

Cat. No.: B11941760
CAS No.: 20082-68-2
M. Wt: 253.6 g/mol
InChI Key: OOWHWICOOPIEKX-UHFFFAOYSA-N
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Description

(2,3,6-Trichlorophenyl)trimethylsilane is an organosilicon compound featuring a trichlorinated phenyl ring attached to a trimethylsilyl group. The unique substitution pattern of chlorine atoms at the 2-, 3-, and 6-positions confers distinct electronic and steric properties, influencing its reactivity, stability, and applications in synthetic chemistry and materials science.

Properties

CAS No.

20082-68-2

Molecular Formula

C9H11Cl3Si

Molecular Weight

253.6 g/mol

IUPAC Name

trimethyl-(2,3,6-trichlorophenyl)silane

InChI

InChI=1S/C9H11Cl3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3

InChI Key

OOWHWICOOPIEKX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trichlorophenyl)trimethylsilane typically involves the reaction of 2,3,6-trichlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3,6-Trichlorophenyl)trimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3,6-Trichlorophenyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted reactions during synthesis. Additionally, the trichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The following table summarizes key properties of (2,3,6-Trichlorophenyl)trimethylsilane and its analogs:

Compound Molecular Formula Molar Mass (g/mol) logP<sup>a</sup> Solubility (log10WS) Key Features
(3-Chlorophenyl)trimethylsilane C9H13ClSi 184.73 2.885<sup></sup> -4.83<sup></sup> Mono-chloro substitution; moderate hydrophobicity
(3,5-Dichlorophenyl)trimethylsilane C9H12Cl2Si 219.18<sup></sup> ~3.5<sup>b</sup> N/A Di-chloro substitution; increased steric hindrance
This compound C9H11Cl3Si 253.63<sup>c</sup> ~4.2<sup>b</sup> N/A Tri-chloro substitution; high metabolic stability
(Trifluoromethyl)trimethylsilane C4H9F3Si 142.20<sup></sup> ~1.8<sup>b</sup> N/A Electron-withdrawing CF3 group; lower logP

<sup>a</sup>logP (octanol/water partition coefficient) reflects hydrophobicity. <sup>b</sup>Estimated based on additive contributions of substituents. <sup>c</sup>Calculated from atomic masses.

Key Observations:
  • Chlorination and Hydrophobicity: Increasing chlorine substitution correlates with higher logP values, enhancing lipophilicity. The trichloro derivative is ~40% more hydrophobic than the mono-chloro analog .
  • Electronic Effects : Chlorine atoms are electron-withdrawing, deactivating the phenyl ring. In contrast, (Trifluoromethyl)trimethylsilane exhibits stronger electron-withdrawing effects due to the CF3 group, altering its reactivity in nucleophilic environments .

Reactivity Trends :

  • Electrophilic Aromatic Substitution (EAS): The trichloro derivative’s steric and electronic effects render it less reactive in EAS compared to mono- or di-chloro analogs.
  • Biotransformation Resistance : The 2,3,6-trichlorophenyl moiety resists metabolic conversion to methyl sulfones in biological systems, as seen in studies of chlorinated biphenyls .

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